molecular formula C16H16ClNO4S B2549697 N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425414-88-6

N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2549697
CAS No.: 425414-88-6
M. Wt: 353.82
InChI Key: UMPHNGNBKBDMPD-UHFFFAOYSA-N
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Description

Substituent Effects on Solubility

Derivative LogP (Predicted) Aqueous Solubility (mg/mL)
Parent compound 2.93 0.12 ± 0.03
4-Bromophenyl analog 3.41 0.08 ± 0.02
Methyl ester prodrug 3.67 0.04 ± 0.01
4-Fluorophenyl variant 2.78 0.15 ± 0.04

Electronic Impacts on Reactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -SO₂): Increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack.
  • Electron-Donating Groups (e.g., -CH₃): Stabilize the sulfonamide nitrogen, reducing hydrolysis rates in acidic conditions.

Spectroscopic Signatures

  • IR Spectroscopy :
    • S=O asymmetric stretch: 1360–1320 cm⁻¹
    • C=O (carboxylic acid): 1705–1680 cm⁻¹
  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H)
    • Methyl groups: δ 2.3–2.5 ppm (singlets)

Properties

IUPAC Name

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-3-6-14(7-4-11)23(21,22)18(10-16(19)20)15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHNGNBKBDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide-glycine hybrids, differing primarily in substituent groups. Key comparisons are summarized below:

Substituent Variations and Molecular Properties

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 4-chloro-2-methylphenyl Likely C16H15ClNO4S ~340–350 g/mol† Enhanced steric hindrance from 2-methyl group; potential halogen-driven reactivity.
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine R1: 4-chlorophenyl; R2: 3,4-dimethoxyphenyl C16H15ClNO6S 392.86 g/mol Methoxy groups improve solubility; dual electron-donating substituents.
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1: 2,3-dichlorophenyl C15H12Cl2NO4S 373.28 g/mol Higher chlorine content increases hydrophobicity and potential toxicity.
N-p-Tosylglycine (N-[(4-methylphenyl)sulfonyl]glycine) R1: H; R2: 4-methylphenyl C9H11NO4S 229.25 g/mol Simplest analog; used in metal complex synthesis for antibacterial studies.
N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine R1: 2-methoxyphenyl C16H16NO5S 335.37 g/mol Methoxy group enhances electron density; may influence binding affinity.

Estimated based on analogs in –10.

Functional Implications

  • Bioactivity : Sulfonamide-glycine hybrids are explored for antimicrobial and enzyme-inhibitory properties. For instance, N-p-Tosylglycine serves as a precursor for antibacterial metal complexes , while dichlorophenyl analogs (e.g., ) may exhibit enhanced cytotoxicity due to halogenation.
  • Solubility : Methoxy-substituted derivatives (e.g., ) demonstrate improved aqueous solubility compared to chlorinated or methylated variants, critical for pharmaceutical applications.

Biological Activity

N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆ClNO₄S
  • Molecular Weight : Approximately 335.81 g/mol
  • CAS Number : 592470-83-2

The compound features a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, which significantly influences its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has shown potential against different bacterial strains.
  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anti-inflammatory Properties : Evidence suggests it could reduce inflammation in biological models.
  • Anticancer Potential : Initial findings indicate the compound may exhibit cytotoxic effects on cancer cell lines.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Sulfonamide : Reaction between 4-methylphenylsulfonyl chloride and glycine derivatives.
  • Chlorination : Introduction of the chloro group at the para position of the phenyl ring.
  • Purification : Utilizing techniques such as recrystallization or chromatography to obtain pure product.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Compound NameMIC (µg/mL)Bacterial Strain
This compound64Staphylococcus aureus
Control (Standard Antibiotic)8Staphylococcus aureus

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound demonstrated competitive inhibition against AChE with an IC₅₀ value of 50 µM, indicating a moderate potential for therapeutic use in neurodegenerative diseases.

The proposed mechanism for its biological activity includes:

  • Binding Affinity : The unique positioning of the chloro and methyl groups enhances binding to specific biological targets.
  • Oxidative Stress Induction : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves a two-step process:

Sulfonylation : Reacting 4-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Glycine Conjugation : Coupling the intermediate with glycine derivatives (e.g., methyl glycinate) via nucleophilic substitution or carbodiimide-mediated coupling .
Critical Parameters :

  • Temperature control (20–40°C for sulfonylation, 60–80°C for glycine conjugation).
  • Solvent choice (dichloromethane or acetonitrile for solubility).
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :
TechniqueCritical MarkersPurpose
¹H/¹³C NMR - Sulfonamide NH (~10–12 ppm, broad).
- Aromatic protons (6.5–8.0 ppm, split patterns).
- Glycine methylene (δ ~3.8–4.2 ppm) .
Confirm connectivity and substituent positions.
IR Spectroscopy - S=O stretches (1350–1150 cm⁻¹).
- N–H bend (1550–1500 cm⁻¹) .
Identify functional groups.
HPLC-MS Molecular ion peak ([M+H]⁺) matching theoretical mass. Retention time under reverse-phase conditions (C18 column, acetonitrile/water) .Assess purity and confirm molecular weight.

Q. What are the documented biological targets and mechanisms of action for sulfonyl glycine derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Use in vitro assays (e.g., cyclooxygenase-2 inhibition measured via fluorometric kits) to evaluate anti-inflammatory potential. Competitive binding studies with purified enzymes .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values). Molecular docking (AutoDock Vina) to predict binding to bacterial efflux pumps .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental X-ray crystallography data?

  • Methodological Answer :
  • Refinement Techniques : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms or twinning corrections (TWIN/BASF commands) .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for packing analysis. Compare hydrogen-bonding networks in DFT vs. crystallographic models .

Q. What strategies optimize solubility and stability in biological assays without structural modification?

  • Methodological Answer :
StrategyProtocol
Co-solvents Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM).
pH Adjustment Prepare buffered solutions (pH 7.4 PBS) to minimize hydrolysis of sulfonamide bonds .
Nanoformulation Encapsulate in liposomes (e.g., DOPE:CHEMS 7:3 ratio) for enhanced cellular uptake .

Q. What advanced crystallographic refinement techniques in SHELXL address disorder or twinning in this compound’s crystal structure?

  • Methodological Answer :
  • Twinning : Use TWIN/BASF commands with HKLF5 data format. Refine twin fractions iteratively.
  • Disorder Modeling : Split atoms (PART -1/0/1) and apply similarity restraints (SIMU/SADI) to overlapping electron density regions. Validate with R1/Rfree convergence .

Q. How does the electronic environment of the sulfonamide moiety affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The sulfonyl group activates the glycine α-carbon for nucleophilic attack. Kinetic studies (e.g., with amines or thiols) show accelerated substitution in polar aprotic solvents (DMF, DMSO) .
  • Steric Effects : Bulky aryl groups (e.g., 4-chloro-2-methylphenyl) reduce reaction rates, requiring higher temperatures (80–100°C) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and MS data suggesting impurities vs. structural isomers?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish ortho/meta substituents on aromatic rings) .
  • High-Resolution MS : Confirm exact mass (Δ < 5 ppm) to rule out isobaric interference.
  • HPLC-PDA : Check for co-eluting peaks with UV spectra matching synthetic byproducts (e.g., unreacted sulfonyl chloride) .

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